2-(1H-Pyrazol-1-yl)propanehydrazide
Description
2-(1H-Pyrazol-1-yl)propanehydrazide is a hydrazide derivative featuring a pyrazole ring linked to a propanehydrazide backbone. Pyrazole-containing compounds are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The hydrazide moiety enhances molecular flexibility and enables interactions with biological targets via hydrogen bonding and π-stacking . This compound serves as a precursor for synthesizing Schiff bases and heterocyclic derivatives, which are pivotal in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-pyrazol-1-ylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5(6(11)9-7)10-4-2-3-8-10/h2-5H,7H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUVUXJDIFSGNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673675 | |
| Record name | 2-(1H-Pyrazol-1-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-45-7 | |
| Record name | α-Methyl-1H-pyrazole-1-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrazol-1-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 2-(1H-Pyrazol-1-yl)propanohydrazide are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively.
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition. The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of the parasites.
Biochemical Pathways
It is clear that the compound interferes with the life cycle of the parasites, inhibiting their growth and proliferation.
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. In vitro studies have shown that 2-(1H-Pyrazol-1-yl)propanohydrazide has promising activity against Leishmania aethiopica and Plasmodium berghei. The compound was found to be more active than the standard drugs miltefosine and amphotericin B deoxycholate.
Biological Activity
2-(1H-Pyrazol-1-yl)propanehydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the hydrazide functional group enhances its potential interactions with biological targets. Its molecular formula is CHNO, and it can be represented as follows:
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and catalytic activity. This mechanism is significant in antimicrobial applications where inhibiting bacterial enzymes can lead to decreased viability of pathogens.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties, particularly against multidrug-resistant bacterial strains. The pyrazole moiety enhances interaction with microbial targets, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
Research has shown that this compound possesses notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and biofilm formation. The minimum inhibitory concentration (MIC) values for several strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains. Studies have indicated that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, although specific MIC values require further investigation.
Structure-Activity Relationship (SAR)
The SAR studies of pyrazole derivatives suggest that modifications on the pyrazole ring can significantly influence biological activity. For instance, substituents at specific positions on the pyrazole ring have been correlated with enhanced potency against various pathogens. A summary of findings from recent SAR investigations is presented in Table 2.
| Substituent Position | Modification | Biological Activity |
|---|---|---|
| C4 | Nitro group | Increased antimicrobial activity |
| C3 | Methyl group | Enhanced enzyme inhibition |
| C5 | Halogen substitution | Broader spectrum of activity |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. The results indicated that the compound effectively reduced bacterial counts in vitro and showed promise for further development as an antimicrobial agent.
In Vivo Studies
In vivo studies are ongoing to assess the pharmacokinetics and safety profile of this compound. Initial results suggest low toxicity levels in animal models, indicating a favorable therapeutic index for potential clinical applications .
Comparison with Similar Compounds
Key Structural Features :
- The pyrazole ring provides a planar, aromatic structure for hydrophobic interactions.
- The propanehydrazide chain introduces conformational flexibility and hydrogen-bonding capacity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (CF₃, Cl) : Increase thermal stability and alter electronic properties, enhancing binding to enzymes like 11β-HSD1 .
- Methyl Groups : Improve metabolic stability but reduce solubility .
Research Findings and Trends
- Computational Studies : SwissTargetPrediction analyses reveal that carbazole-linked derivatives target proteins involved in apoptosis and inflammation .
- Synthetic Innovations: Microwave synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours for conventional methods) .
- Thermal Stability : CF₃-substituted compounds decompose at higher temperatures (~250°C) compared to unsubstituted analogs (~200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
